molecular formula C10H8Cl2N2O4S2 B048910 3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124802-90-0

3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B048910
M. Wt: 355.2 g/mol
InChI Key: PMAPJEGNCXSGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that belongs to the class of benzothiadiazine derivatives. It is commonly referred to as CTD or Carboxyethylthio-CTD. This compound has been extensively studied for its potential use in scientific research applications due to its unique properties.

Mechanism Of Action

The exact mechanism of action of CTD is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. Additionally, CTD has been shown to modulate the immune system, leading to its potential use in immunotherapy.

Biochemical And Physiological Effects

CTD has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the treatment of infections. Additionally, CTD has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using CTD in lab experiments is its low toxicity and high solubility in water. Additionally, CTD is relatively easy to synthesize, making it a cost-effective option for research. However, one of the limitations of using CTD in lab experiments is its limited stability in certain conditions, which may affect its activity.

Future Directions

There are several potential future directions for research on CTD. One potential direction is to further investigate its potential use in immunotherapy. Additionally, further research is needed to fully understand the mechanism of action of CTD and its potential use in the treatment of various diseases. Furthermore, there is potential for the development of new derivatives of CTD with enhanced properties for use in scientific research.

Synthesis Methods

The synthesis of 3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide involves the reaction of 2-amino-5-chlorobenzoic acid with thioacetic acid followed by chlorination with phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain the final compound.

Scientific Research Applications

CTD has been shown to have potential applications in various scientific research fields. It has been studied for its antimicrobial, antifungal, and antiviral properties. Additionally, CTD has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases.

properties

CAS RN

124802-90-0

Product Name

3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide

Molecular Formula

C10H8Cl2N2O4S2

Molecular Weight

355.2 g/mol

IUPAC Name

3-[(6,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C10H8Cl2N2O4S2/c11-5-3-7-8(4-6(5)12)20(17,18)14-10(13-7)19-2-1-9(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16)

InChI Key

PMAPJEGNCXSGPZ-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)SCCC(=O)O

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)SCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.